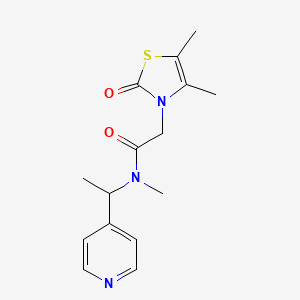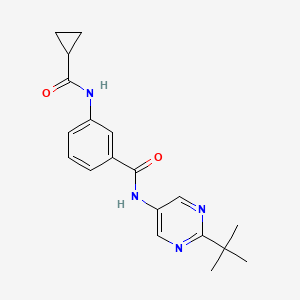
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as BPTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may also induce oxidative stress and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
实验室实验的优点和局限性
One of the main advantages of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide also exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations may hinder the development of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide as a viable drug candidate.
未来方向
Despite the limitations of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, there are several future directions for its research and development. One potential direction is the modification of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide with other anticancer or antimicrobial agents. Furthermore, the potential applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide in other fields, such as materials science and environmental science, should also be explored. Overall, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. Despite these limitations, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
合成方法
The synthesis of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 2-benzylphenylhydrazine and 2,4-dimethylbenzaldehyde with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide.
科学研究应用
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its use as a potential anticancer agent. Studies have shown that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
属性
IUPAC Name |
N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-17-13-14-23(18(2)15-17)29-27-19(3)24(28-29)25(30)26-22-12-8-7-11-21(22)16-20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWKJLZQASCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)


![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)

![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)